molecular formula C8H14F2 B13226408 1,1-Difluoro-3,4-dimethylcyclohexane

1,1-Difluoro-3,4-dimethylcyclohexane

Cat. No.: B13226408
M. Wt: 148.19 g/mol
InChI Key: RZDOCQQWXIQFQT-UHFFFAOYSA-N
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Description

1,1-Difluoro-3,4-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-3,4-dimethylcyclohexane typically involves the fluorination of 3,4-dimethylcyclohexane. One common method is the reaction of 3,4-dimethylcyclohexane with a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3,4-dimethylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: Reduction can lead to the removal of fluorine atoms, resulting in the formation of hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Major Products Formed

    Substitution: Products may include 1,1-diiodo-3,4-dimethylcyclohexane or other substituted derivatives.

    Oxidation: Products may include 1,1-difluoro-3,4-dimethylcyclohexanone or corresponding alcohols.

    Reduction: Products may include 3,4-dimethylcyclohexane or other reduced hydrocarbons.

Scientific Research Applications

1,1-Difluoro-3,4-dimethylcyclohexane has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-3,4-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,1-Difluoro-3,4-dimethylcyclohexane can be compared with other similar compounds, such as:

    1,1-Difluoro-3,3-dimethylcyclohexane: Similar structure but with different positions of methyl groups.

    1,1-Difluoro-2,2-dimethylcyclohexane: Another isomer with different methyl group positions.

    1,1-Difluoro-4,4-dimethylcyclohexane: Different substitution pattern on the cyclohexane ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties.

Properties

Molecular Formula

C8H14F2

Molecular Weight

148.19 g/mol

IUPAC Name

1,1-difluoro-3,4-dimethylcyclohexane

InChI

InChI=1S/C8H14F2/c1-6-3-4-8(9,10)5-7(6)2/h6-7H,3-5H2,1-2H3

InChI Key

RZDOCQQWXIQFQT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(F)F

Origin of Product

United States

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